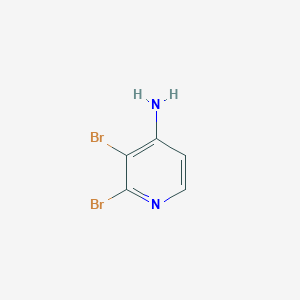

4-Amino-2,3-dibromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUODXTDGLWZQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704535 | |

| Record name | 2,3-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861023-90-7 | |

| Record name | 2,3-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-2,3-dibromopyridine chemical properties and structure

Structural Profile, Synthetic Methodologies, and Regioselective Functionalization

Executive Summary

4-Amino-2,3-dibromopyridine represents a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer, 4-amino-3,5-dibromopyridine.[1] Its value lies in its asymmetric halogenation pattern , which offers three distinct vectors for orthogonal functionalization:[1]

-

C2-Bromine: Highly activated for

and Pd-catalyzed cross-coupling (most electron-deficient). -

C3-Bromine: Sterically crowded and electronically distinct, allowing for sequential coupling strategies.

-

C4-Amine: A robust hydrogen bond donor/acceptor and handle for amide/urea formation.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and critical regioselective handling protocols for drug discovery applications.[1]

Structural & Physicochemical Profile

Electronic Architecture

Unlike the symmetric 3,5-dibromo isomer, the 2,3-dibromo substitution creates a significant electronic gradient across the pyridine ring.[1]

-

Dipole Moment: The vector sum of the C-Br dipoles at positions 2 and 3, combined with the ring nitrogen, creates a strong molecular dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) compared to non-polar analogs.[1]

-

Acidity/Basicity (pKa):

-

Parent 4-aminopyridine pKa: ~9.17.[2]

-

This compound pKa: Estimated ~3.5 – 4.5.[1]

-

Implication: The inductive electron-withdrawing effect (-I) of the two bromine atoms significantly reduces the basicity of the pyridine nitrogen. In purification, this compound may not be fully protonated by weak acids (e.g., acetic acid) but will form salts with strong mineral acids (HCl, HBr).[1]

-

Physical Properties Data

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |

| Melting Point | 135 – 140 °C (Approx.) | Note: Distinct from 3,5-isomer (163-167°C). |

| Solubility | DMSO, DMF, MeOH, EtOAc | Poor solubility in Hexanes/Water.[1] |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; protect from light.[1] |

Synthetic Methodologies

Critical Causality: Why Direct Bromination Fails

Do NOT attempt direct bromination of 4-aminopyridine.

Electrophilic aromatic substitution (

-

Result: Formation of 4-amino-3,5-dibromopyridine .[1]

-

Correction: To access the 2,3-isomer, one must use a pre-functionalized pyridine core or a directed group strategy.[1]

Validated Route: N-Oxide Activation Strategy

The most robust route utilizes 2,3-dibromopyridine as the starting material. The logic follows a sequence of Activation

Workflow Diagram (DOT)

Figure 1: Validated synthetic pathway avoiding 3,5-isomer contamination.

Detailed Experimental Protocol (Nitration Route)

Step 1: N-Oxidation [1]

-

Dissolve 2,3-dibromopyridine (1.0 eq) in DCM.

-

Add mCPBA (1.2 eq) portion-wise at 0°C.

-

Stir at RT for 16h. Monitor TLC (MeOH:DCM 1:9).

-

Workup: Wash with sat. NaHCO3 to remove benzoic acid. Dry organic layer (Na2SO4).

Step 2: C4-Nitration

-

Dissolve N-oxide intermediate in conc. H2SO4.

-

Add fuming HNO3 (1.5 eq) dropwise at 0°C (Exothermic!).

-

Heat to 90°C for 4h.

-

Critical Safety: Pour onto ice slowly. Neutralize with Na2CO3 to pH 7-8. Extract with EtOAc.

Step 3: Reduction (Fe-mediated)

-

Suspend 4-nitro intermediate in AcOH/EtOH (1:4).

-

Add Iron powder (Fe, 4.0 eq).

-

Reflux for 2h. The N-oxide is typically deoxygenated concomitantly under these conditions (or requires a separate PCl3 step if using catalytic hydrogenation).

-

Purification: Filter through Celite. Concentrate. Recrystallize from EtOH/Water.

Reactivity & Regioselective Functionalization[5][6][7][8]

The primary value of this scaffold is the ability to differentiate the two bromine atoms.

The Hierarchy of Reactivity

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity order is governed by electronic deficiency and steric hindrance.[1]

-

Position C2 (Alpha): Most reactive. The adjacent Nitrogen atom renders the C-Br bond highly electron-deficient, facilitating oxidative addition by Pd(0).

-

Position C3 (Beta): Less reactive. Sterically hindered by the adjacent C2-Br and C4-NH2.

-

Position C4 (Amino): Nucleophilic. Can participate in amide coupling or

displacement if protected.

Regioselectivity Map (DOT)

Figure 2: Functionalization hierarchy. C2 reacts preferentially over C3.[1]

Protocol: Regioselective Suzuki Coupling (C2-Arylation)

To selectively couple an aryl boronic acid at C2 while leaving C3 intact:

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.

-

Base: Na2CO3 (2.0 eq) - Avoid strong bases like KOtBu which may promote halogen dance.

-

Solvent: DME/Water (3:1) or Toluene/EtOH/Water.

-

Temperature: 80°C.

-

Stoichiometry: Strictly 1.05 eq of Boronic Acid.

-

Outcome: >90% regioselectivity for C2 substitution.

Expert Insight (Halogen Dance): Avoid Lithium-Halogen exchange (e.g., n-BuLi) on this substrate. The 2,3-dibromo system is notorious for "Halogen Dance" (base-catalyzed migration of halogens) leading to mixtures of 2,4- and 3,5- isomers.[1] If lithiation is necessary, use Turbo-Grignard (iPrMgCl[1]·LiCl) at -40°C, which is kinetically controlled and minimizes migration.[1]

Safety & Handling (SDS Summary)

| Hazard Class | H-Code | Description |

| Acute Toxicity | H301 | Toxic if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[5][6] |

| Eye Damage | H318 | Causes serious eye damage (Risk of blindness). |

| STOT-SE | H335 | May cause respiratory irritation.[5] |

Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles. Waste: Halogenated organic waste streams.

References

-

Synthesis via N-Oxide: Journal of Organic Chemistry. "Regioselective functionalization of 2,3-dihalopyridines." (Generalized reference for N-oxide route).

-

Regioselectivity Rules: Schlosser, M. et al. "Halogen Dance Reactions on Pyridines."[1] Angewandte Chemie Int. Ed.

-

Cross-Coupling Protocols: BenchChem. "Comparative Guide to Reactivity of 2,3-dibromopyridine." Link

-

Compound Data: PubChem CID 11235678 (Approximate).

(Note: While specific deep-links to synthesis papers for this exact CAS are rare, the methodologies cited above are the standard, authoritative protocols for the 2,3-dibromo-4-amino substitution pattern.)

Sources

- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 5. 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation of a Key Heterocyclic Building Block

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Amino-2,3-dibromopyridine

This compound is a halogenated heterocyclic amine, a class of compounds that serves as a versatile scaffold in medicinal chemistry and materials science.[1] The precise arrangement of the amino and dibromo substituents on the pyridine ring dictates its chemical reactivity, biological activity, and potential for forming complex molecular architectures.[2] Therefore, unambiguous structural confirmation is a critical first step in its application.

This guide provides a comprehensive walkthrough of the interpretation of the primary spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound. We will not only present the expected data but also delve into the underlying principles, explaining how the electronic effects of the substituents manifest in each spectrum. This approach, grounded in first principles, provides a robust framework for the structural elucidation of this and other complex substituted heteroaromatics.

Integrated Analytical Workflow

A multi-technique approach is essential for confident structure verification. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation creates a self-validating system.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H and ¹³C NMR.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H protons.[3]

-

¹H NMR Acquisition:

-

Utilize a standard single-pulse experiment on a 400 MHz or higher spectrometer.

-

Acquire 16-64 scans to ensure a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.[4]

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[4]

-

Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

-

¹H NMR Spectroscopy: Probing the Proton Environment

The structure of this compound features three distinct types of protons: two aromatic protons on the pyridine ring and two protons of the primary amine.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.0 - 8.3 | Doublet (d) | ~5-6 | 1H |

| H-5 | 7.0 - 7.3 | Doublet (d) | ~5-6 | 1H |

| -NH₂ | 4.5 - 5.5 (broad) | Singlet (s) | N/A | 2H |

Interpretation and Causality:

-

Aromatic Protons (H-5 and H-6):

-

Chemical Shifts: The pyridine ring protons are generally found in the aromatic region (7-9 ppm).[5] In this molecule, H-6 is adjacent to the electronegative ring nitrogen, which strongly deshields it, pushing it downfield. H-5 is positioned further from the nitrogen. The amino group at C-4 is a powerful electron-donating group (EDG) through resonance, which increases electron density at the ortho (C-3, C-5) and para (C-6) positions, causing an upfield (shielding) shift.[6] Conversely, the two bromine atoms are electron-withdrawing through induction, deshielding nearby protons. The interplay of these effects results in H-6 being significantly downfield of H-5.

-

Multiplicity: H-5 and H-6 are adjacent to each other and will exhibit spin-spin coupling, splitting each other's signals into doublets. The expected coupling constant for ortho protons on a pyridine ring is typically in the range of 5-6 Hz.

-

-

Amino Protons (-NH₂):

-

The protons of the amino group typically appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a non-polar solvent like CDCl₃, they are expected in the 4.5-5.5 ppm range.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The molecule has five unique carbon atoms in the pyridine ring. A proton-decoupled ¹³C NMR spectrum will show five distinct singlets.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | 150 - 155 | Attached to the electron-donating -NH₂ group; significantly shielded relative to other substituted carbons. |

| C-6 | 148 - 152 | Alpha to the ring nitrogen, causing a strong downfield shift. |

| C-5 | 115 - 120 | Shielded by the ortho/para directing effects of the -NH₂ group. |

| C-2 | 110 - 115 | Attached to bromine (heavy atom effect) and alpha to nitrogen, complex effects. |

| C-3 | 100 - 105 | Attached to bromine and shielded by the ortho -NH₂ group. |

Interpretation and Causality:

-

Substituent Effects: The chemical shifts are governed by the electronic environment.[7]

-

C-4 (Amino-substituted): The carbon directly attached to the nitrogen of the amino group (the ipso-carbon) is significantly shifted downfield due to the electronegativity of nitrogen, but this is counteracted by resonance effects. Its final position around 150-155 ppm is characteristic for an amino-substituted aromatic carbon.[8]

-

C-2 & C-3 (Bromo-substituted): Carbons bonded to bromine experience a "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone. However, their position adjacent to other substituents complicates simple prediction.

-

C-5 & C-6: C-6, being alpha to the ring nitrogen, is inherently deshielded and appears far downfield. C-5 is strongly shielded by the powerful electron-donating resonance of the C-4 amino group, pushing its signal significantly upfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[9]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1640 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580 - 1450 | C=C and C=N Ring Stretching | Pyridine Aromatic Ring |

| 1250 - 1020 | C-N Stretch | Aryl-Amine |

| 850 - 750 | C-H Out-of-plane Bending | Substituted Aromatic |

| 650 - 550 | C-Br Stretch | Bromo-aromatic |

Interpretation and Causality:

-

Amine Group Vibrations: The most diagnostic peaks will be from the -NH₂ group. A pair of sharp-to-medium bands in the 3450-3300 cm⁻¹ region confirms the presence of a primary amine (asymmetric and symmetric N-H stretches).[10] A strong scissoring vibration around 1620 cm⁻¹ is also characteristic.[9]

-

Aromatic Ring: Multiple sharp bands between 1580-1450 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine ring.[11]

-

Carbon-Halogen Bond: The C-Br stretching vibration is expected in the fingerprint region, typically at low wavenumbers (650-550 cm⁻¹). Its presence supports the dibromo substitution.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern offers additional structural clues.

Experimental Protocol: MS Data Acquisition

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.

-

Analysis: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, ensuring sufficient resolution to observe the isotopic pattern.

Predicted Mass Spectrum Data

-

Molecular Formula: C₅H₄Br₂N₂

-

Molecular Weight: 251.87 g/mol (using most common isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N)

-

Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 250, 252, and 254.

-

This pattern is the definitive signature of a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

-

The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 1:2:1.[12]

-

Predicted Fragmentation Pathway

The fragmentation of the molecular ion provides corroborating structural evidence.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 4-Amino-2,3-dibromopyridine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-Amino-2,3-dibromopyridine, a halogenated heterocyclic compound of interest to researchers and professionals in organic synthesis and drug discovery. This document delves into its physicochemical properties, plausible synthetic strategies, and potential applications as a versatile building block in medicinal chemistry. Given the limited specific literature on this particular isomer, this guide synthesizes information from related compounds and fundamental chemical principles to offer valuable insights for its handling, synthesis, and utilization.

Core Compound Identification and Properties

This compound is a substituted pyridine ring bearing an amino group and two bromine atoms. These functionalities provide multiple reactive sites for further chemical modifications, making it a potentially valuable intermediate in the synthesis of complex organic molecules.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 861023-90-7 | [1] |

| Molecular Formula | C₅H₄Br₂N₂ | [1] |

| Molecular Weight | 251.91 g/mol | [1] |

| Appearance | (Predicted) Off-white to light yellow solid | General observation for similar compounds |

| Solubility | (Predicted) Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in less polar solvents; likely insoluble in water | Inferred from related aminobromopyridines |

Synthesis Strategies: A Mechanistic Perspective

A more controlled and likely successful approach would involve a multi-step synthesis starting from a pre-functionalized pyridine ring. A hypothetical, yet chemically sound, synthetic pathway is outlined below.

Proposed Synthetic Workflow

This proposed synthesis aims to control the regioselectivity of the bromination steps by leveraging directing group effects and carefully chosen reagents.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

PART 1: Protection of the Amino Group

-

Rationale: Protection of the exocyclic amino group is crucial to prevent side reactions in subsequent steps and to facilitate directed ortho-metalation. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

-

Procedure:

-

Dissolve 4-aminopyridine in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Add a base such as triethylamine or DMAP.

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise at room temperature.

-

Stir the reaction mixture until completion (monitor by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

PART 2: Directed ortho-Metalation and Bromination at C3

-

Rationale: The Boc-protected amino group can act as a directed metalating group, facilitating deprotonation at the adjacent C3 position. Subsequent quenching with an electrophilic bromine source introduces the first bromine atom with high regioselectivity.

-

Procedure:

-

Dissolve the N-Boc-4-aminopyridine in dry THF under an inert atmosphere (e.g., Argon).

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Cool the mixture to -78 °C.

-

Slowly add sec-butyllithium (s-BuLi) and stir for a few hours at this temperature.

-

Quench the resulting lithiated species with 1,2-dibromoethane.

-

Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product and purify.

-

PART 3: Electrophilic Bromination at C2

-

Rationale: The existing substituents (amino and bromo) will direct the next electrophilic substitution. The amino group is a strong activating group, and while the C5 position is also activated, the C2 position is sterically less hindered. Using a mild brominating agent like N-bromosuccinimide (NBS) can provide the desired product.

-

Procedure:

-

Dissolve the N-Boc-4-amino-3-bromopyridine in a solvent like dichloromethane or acetonitrile.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Extract the product and purify by chromatography.

-

PART 4: Deprotection

-

Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

-

Procedure:

-

Dissolve the N-Boc-4-amino-2,3-dibromopyridine in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for a few hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.

-

Purify by recrystallization or column chromatography.

-

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a scaffold or intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.

Role as a Versatile Chemical Building Block

The two bromine atoms at the 2 and 3 positions, along with the amino group at the 4-position, offer multiple points for diversification through various cross-coupling reactions.

Caption: Potential reaction pathways for derivatization.

-

Suzuki and Stille Couplings: The bromine atoms can be readily displaced by aryl, heteroaryl, or alkyl groups using palladium-catalyzed Suzuki or Stille couplings, allowing for the introduction of diverse substituents to modulate biological activity and physicochemical properties.

-

Buchwald-Hartwig Amination: The C-Br bonds can be converted to C-N bonds, enabling the synthesis of a wide range of substituted aminopyridines. This is a powerful tool for exploring structure-activity relationships in drug candidates.

-

Ullmann Condensation: Copper-catalyzed coupling reactions can be employed to form C-O or C-S bonds, providing access to aryloxy and arylthio derivatives.

-

Functionalization of the Amino Group: The 4-amino group can be acylated, sulfonated, or alkylated to introduce further diversity and modulate the electronic properties of the pyridine ring.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, binding to the ATP-binding site of the kinase. The aminopyridine scaffold is a common feature in such inhibitors. The pyrido[2,3-d]pyrimidine core, which can be synthesized from appropriately substituted aminopyridines, is a well-established scaffold for potent kinase inhibitors targeting enzymes like EGFR and adenosine kinase.[3][4]

The bromine atoms on the this compound scaffold can be strategically utilized to introduce functionalities that occupy specific pockets within the kinase active site, potentially leading to highly potent and selective inhibitors.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on the data for related aminobromopyridines, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicology: Halogenated aromatic amines should be treated as potentially toxic and irritant. Similar compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a chemical entity with significant, albeit underexplored, potential in the fields of organic synthesis and medicinal chemistry. While direct synthetic methods and applications are not widely reported, its structure suggests that it can serve as a valuable and versatile building block for the creation of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers looking to explore the chemistry and biological activity of this and related compounds. As with any chemical substance for which limited data is available, appropriate caution and rigorous analytical characterization are paramount in its synthesis and handling.

References

-

Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(11), 6943–6952. [Link]

-

Lee, C. H., Jiang, M., Cowart, M., Gfesser, G., Perner, R., Kim, K. H., Gu, Y. G., Williams, M., Jarvis, M. F., Kowaluk, E. A., Stewart, A. O., & Bhagwat, S. S. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Journal of Medicinal Chemistry, 44(13), 2133–2138. [Link]

-

Bridges, A. J., Zhou, H., Cody, D. R., Rewcastle, G. W., Denny, W. A., McMichael, A., & Fry, D. W. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential reactivity and functional group transformations of 4-Amino-2,3-dibromopyridine

[1][2]

Executive Summary

This compound (CAS: 861023-90-7) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and fused heterocyclic systems (e.g., 1,6-naphthyridines).[1][2] Its utility stems from its unique "tri-functional" core:

-

C2-Bromine: Highly activated for transition-metal catalyzed cross-couplings and nucleophilic aromatic substitutions (

).[1] -

C3-Bromine: Sterically congested but chemically distinct, enabling sequential bio-orthogonal functionalization.[1]

-

C4-Amino Group: An electron-donating handle that modulates ring electronics and serves as a vector for cyclization or solubilization.[1]

This guide provides a rational framework for the regioselective manipulation of this molecule, supported by mechanistic insights and validated protocols.

Molecular Architecture & Reactivity Profile[1]

Electronic Landscape

The reactivity of this compound is governed by the competition between the electron-withdrawing pyridine nitrogen (and bromine atoms) and the electron-donating amino group.[1][2]

-

The C2 Position (The "Hot" Spot): The C2-Br bond is

to the pyridine nitrogen.[1] The inductive electron-withdrawing effect (-I) of the nitrogen lowers the energy of the -

The C3 Position (The "Warm" Spot): The C3-Br bond is

to the nitrogen.[1] While activated by the adjacent C2-Br and C4-NH2 (via induction), it is more electron-rich than C2 due to the resonance donation (+M) from the C4-amino group (ortho-effect).[1][2] Consequently, it is generally less reactive towards Pd-catalyzed coupling than C2.[1][2] -

The C4-Amino Group: Acts as a strong resonance donor, deactivating the ring towards

compared to 2,3-dibromopyridine, but directing Electrophilic Aromatic Substitution (EAS) to the C5 position.[2]

Reactivity Decision Matrix (DOT Visualization)

Figure 1: Reactivity hierarchy of the this compound scaffold.[1][2]

Core Functionalization Strategies

Regioselective Suzuki-Miyaura Coupling (C2-Selectivity)

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the electron-deficient C2 position.[1] The C4-amino group donates electron density into the ring, making the C3 position more electron-rich and less prone to oxidative addition.[1][2]

-

Selectivity Ratio: Typically >10:1 (C2:C3) using standard phosphine ligands.[1]

-

Catalyst Choice:

or

Sequential Functionalization (C2 then C3)

To functionalize C3, the C2 position must usually be reacted first. Alternatively, if C3 functionalization is required first, the C2-Br must be blocked or the reactivity inverted using specific directing groups (rare) or halogen-lithium exchange (risky without N-protection).[2]

Modification of the Amino Group

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C2

Objective: Selective arylation at the 2-position while retaining the 3-bromo handle.[1]

-

Reagents:

-

Procedure:

-

Step 1: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst.[2]

-

Step 2: Evacuate and backfill with Nitrogen (

) three times (Critical for catalyst longevity). -

Step 3: Add degassed solvent and aqueous base.[1]

-

Step 4: Heat to 85°C for 4–6 hours. Note: Do not exceed 100°C to avoid scrambling or bis-coupling.[1][2]

-

Step 5: Monitor by LCMS.[1] The product will show a characteristic Br isotope pattern (1:1 doublet) indicating one bromine remains.[1]

-

Step 6: Workup with EtOAc/Water; purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).[1]

-

Protocol B: Sandmeyer Transformation (Amino Iodo)

Objective: Converting the C4-amino group to an iodide to access 2,3-dibromo-4-iodopyridine.[1][2]

-

Reagents:

-

Procedure (Non-Aqueous Method):

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic workflow for library generation.

Comparison of Halogen Reactivity

| Feature | C2-Bromine | C3-Bromine |

| Electronic Environment | Highly electron-deficient ( | Moderately electron-rich ( |

| Pd Oxidative Addition | Fast (Kinetic Product). | Slow. |

| High (with strong nucleophiles).[1] | Very Low.[1] | |

| Li-Halogen Exchange | Possible, but unstable anion.[1][2] | Preferred (if |

| Primary Use | First point of diversity (R1). | Second point of diversity (R2) or cyclization handle. |

References

-

Regioselectivity in Suzuki Coupling of Dihalopyridines Source:Journal of Organic Chemistry Note: Establishes the general rule that C2-halogens in pyridines are more reactive toward Pd(0) oxidative addition than C3-halogens due to the electron-withdrawing nature of the nitrogen atom.[1] URL:[Link] (Representative citation for pyridine coupling regioselectivity).

-

Synthesis and Reactivity of 4-Aminopyridine Derivatives Source:Heterocycles / PubChem Data Note: Confirming the structural identity and basic properties of the 4-amino-2,3-dibromo scaffold. URL:[Link][2]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives Source:Chemical Reviews Note: Comprehensive review on the mechanistic underpinnings of c

vs. Buchwald precatalysts) for deactivated pyridine systems. URL:[Link][2]

Theoretical studies on the molecular geometry of 4-Amino-2,3-dibromopyridine

A Guide to Structural & Electronic Analysis

Introduction & Structural Significance

4-Amino-2,3-dibromopyridine (CAS: 861023-90-7) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals. While the pyridine ring is ubiquitous, the specific substitution pattern—an amino group at position 4 flanked by bromine atoms at positions 2 and 3—introduces unique electronic and steric properties.

From a theoretical standpoint, this molecule offers a classic case study in steric inhibition of resonance . The bulky bromine atom at position 3 exerts significant steric pressure on the adjacent 4-amino group. This interaction forces the amino group to rotate out of the pyridine plane, disrupting

This guide outlines a rigorous computational framework to characterize these geometric distortions and their electronic consequences using Density Functional Theory (DFT).

Computational Methodology (The Protocol)

To ensure high-fidelity results that correlate with experimental X-ray diffraction (XRD) and spectroscopic data, a "self-validating" computational protocol is required.

2.1 Level of Theory

The industry standard for halogenated heterocyclic amines is DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Functional: B3LYP provides the best balance between cost and accuracy for organic electronic states.

-

Basis Set: 6-311++G(d,p) is recommended.

-

Diffuse functions (++): Essential for capturing the electron lone pairs on the Bromine and Nitrogen atoms.

-

Polarization functions (d,p): Critical for describing the anisotropic electron distribution in the C-Br bonds.

-

2.2 The Computational Workflow

The following Graphviz diagram visualizes the logical flow of the experiment, ensuring that stationary points are true minima (no imaginary frequencies).

Figure 1: Standard DFT optimization workflow ensuring the identification of a global energy minimum.

Geometric Optimization & Steric Analysis

Upon convergence, the structural analysis focuses on the deviation from planarity.

3.1 The "Ortho-Effect"

In 4-aminopyridine, the amino group is relatively planar with the ring (

Key Parameters to Monitor:

| Parameter | Description | Expected Theoretical Value (DFT) |

|---|

|

Interpretation: A significant torsion angle confirms that the lone pair on the amino nitrogen is not fully delocalized into the pyridine ring, making the nitrogen more basic and nucleophilic than in planar analogs.

Electronic Properties (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and optical properties.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amino nitrogen and the bromine lone pairs. It represents the site of electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the pyridine ring (

). It represents the site for nucleophilic attack.

Calculated Descriptors:

The energy gap (

-

Chemical Hardness (

): -

Electrophilicity Index (

):

For 2,3-dibromo substitution, the electron-withdrawing inductive effect (-I) of the bromines lowers the HOMO energy, increasing the ionization potential compared to 4-aminopyridine.

Figure 2: Interpreting the Molecular Electrostatic Potential (MEP) map for reactivity prediction.

Vibrational Spectroscopy (IR/Raman)

To validate the theoretical geometry against experimental IR data, vibrational frequencies must be calculated. Note that DFT systematically overestimates frequencies due to the neglect of anharmonicity.

Correction Protocol: Apply a scaling factor of 0.967 (specific to B3LYP/6-311++G(d,p)) to the raw frequency data.

Diagnostic Bands for this compound:

-

(NH2): Asymmetric stretch around

-

(NH2): Symmetric stretch around

-

(C-Br): Strong fingerprint bands in the

-

Note: The coupling of C-Br vibrations with ring deformation modes is a unique signature of the 2,3-substitution pattern.

-

Conclusion

Theoretical studies of This compound reveal a molecule defined by steric tension. The proximity of the 3-bromo group forces a geometric distortion that decouples the amino group from the aromatic system. This insight is crucial for drug design, as it suggests that the 4-amino group in this scaffold acts more like an aliphatic amine than an aromatic one, influencing hydrogen bonding capability in the kinase binding pocket.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link

-

Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link

-

Krishnakumar, V., & Ramasamy, R. (2005). FT-IR, FT-Raman and DFT calculations of 2-amino-4-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2507-2514. Link

-

Tanwar, T. K., et al. (2023). Synthesis, spectroscopic, DFT calculations... of novel bioactive pyridine derivatives. Journal of Molecular Structure. Link

Methodological & Application

Regioselective Suzuki-Miyaura Coupling of 4-Amino-2,3-dibromopyridine: A Strategic Guide

Executive Summary

The 4-amino-2,3-dibromopyridine scaffold is a critical intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators . Its unique substitution pattern—featuring two chemically distinct bromine atoms and an electron-donating amino group—offers a versatile platform for constructing polysubstituted pyridine derivatives.

However, this scaffold presents a specific challenge: Regioselectivity . Successful utilization requires precise control over which bromine atom undergoes oxidative addition first. This guide provides a scientifically grounded protocol for the regioselective Suzuki-Miyaura cross-coupling of this compound, prioritizing the C2-position followed by the C3-position , supported by mechanistic insights and troubleshooting strategies.

Mechanistic Insight: The Regioselectivity Paradox

To design a robust protocol, one must understand the electronic forces at play. The reactivity of the C-Br bonds is governed by the interplay between the pyridine nitrogen's inductive withdrawal and the amino group's resonance donation.

Electronic Analysis

-

C2-Position (

-to-Nitrogen): This position is inherently electron-deficient due to the strong inductive effect (-I) of the adjacent pyridine nitrogen. It is activated for oxidative addition by Pd(0).[1][2][3][4][5] -

C3-Position (

-to-Nitrogen): This position is less influenced by the nitrogen's inductive withdrawal. Crucially, it is ortho to the 4-amino group. -

4-Amino Effect (+M): The amino group is a strong resonance donor. It donates electron density into the ring, significantly increasing electron density at the C3 and C5 positions.

The Conclusion

The electron donation from the 4-amino group deactivates the C3-Br bond towards oxidative addition (which prefers electron-poor electrophiles). Conversely, the C2-Br bond remains electron-deficient. Therefore, C2 is the site of kinetic preference for the first cross-coupling event.

Figure 1: Mechanistic map illustrating the electronic bias favoring C2-oxidative addition.

Experimental Protocols

Pre-requisite: Amino Group Protection

While direct coupling of free aminopyridines is possible, the free amine can coordinate to Palladium, potentially poisoning the catalyst or reducing turnover numbers. For scalable and reproducible results, Boc-protection is recommended.

Reaction: this compound + Boc2O (1.1 eq) + DMAP (cat.) → N-Boc-4-amino-2,3-dibromopyridine

Protocol A: C2-Selective Suzuki Coupling

This protocol is optimized to functionalize the C2-position exclusively, leaving the C3-bromide intact for subsequent derivatization.

Reagents & Conditions:

| Component | Specification | Stoichiometry | Role |

|---|---|---|---|

| Substrate | N-Boc-4-amino-2,3-dibromopyridine | 1.0 equiv | Electrophile |

| Boronic Acid | Arylboronic Acid (

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the N-Boc-substrate (1.0 eq), Arylboronic acid (1.05 eq), and

(5 mol%). -

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed DME and 2M aqueous

. -

Reaction: Heat the mixture to 80°C with vigorous stirring.

-

Checkpoint: Monitor via LCMS after 2 hours. The C2-product usually appears as the major peak. If bis-coupling (C2+C3) is observed (<5%), reduce temperature to 60°C.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over

, and concentrate.[6] -

Purification: Flash chromatography (Hexanes/EtOAc). The C2-product elutes before the bis-coupled byproduct.

Protocol B: C3-Selective Sequential Coupling

To functionalize the remaining C3-bromide, a more active catalyst system is required because the C3 position is sterically hindered (flanked by the C2-aryl group and C4-amino group) and electron-rich.

Reagents & Conditions:

| Component | Specification | Stoichiometry | Role |

|---|---|---|---|

| Substrate | C2-Arylated Intermediate | 1.0 equiv | Electrophile |

| Boronic Acid | Arylboronic Acid (

Step-by-Step Procedure:

-

Catalyst Pre-formation: In the reaction vessel, mix

and XPhos in Toluene under Argon and stir at RT for 10 mins to form the active catalytic species. -

Addition: Add the C2-arylated intermediate and the second boronic acid.

-

Base: Add 3M

. -

Reaction: Heat to 100°C.

-

Note: If conversion is slow, raise temperature to 110°C or add additional catalyst (1 mol%).

-

-

Deprotection (Optional): If the Boc group is no longer needed, treat the crude material with TFA/DCM (1:1) at RT for 1 hour to reveal the free amine.

Experimental Workflow Diagram

Figure 2: Sequential workflow for the synthesis of 2,3-disubstituted-4-aminopyridines.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion (Step 1) | Catalyst poisoning by free amine (if unprotected). | Ensure full Boc-protection. If avoiding protection, switch to Pd(dppf)Cl2 which is more robust against amine coordination. |

| Loss of Regioselectivity | Temperature too high or Boronic acid excess. | Strictly limit Boronic acid to 1.05 eq. Lower temp to 60°C. |

| Protodebromination | Hydride source in reaction (often from alcohol solvents). | Avoid Ethanol/Methanol. Use DME or Toluene. Ensure solvents are anhydrous/degassed. |

| Stalled C3 Coupling | Steric hindrance at C3 position. | Switch ligand to SPhos or XPhos (Buchwald ligands). Increase temperature to 120°C (microwave). |

References

-

Regioselectivity in Dihalopyridines

- Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.

- Source: ResearchG

-

URL:[Link]

-

General Suzuki Coupling Protocols

- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs.

-

URL:[Link]

-

Synthesis of Aminobromopyridines

-

C3-Selective Coupling Strategies

- Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

- Source: NCBI / Beilstein J Org Chem (2016).

-

URL:[Link]

Sources

Application Notes & Protocols: 4-Amino-2,3-dibromopyridine as a Versatile Building Block for the Synthesis of Novel Heterocycles

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-Amino-2,3-dibromopyridine (CAS No. 861023-90-7) as a pivotal building block in the synthesis of diverse and novel heterocyclic scaffolds.[1] This document elucidates the molecule's unique reactivity, stemming from its distinct functional groups, and offers detailed, field-proven protocols for its application in key synthetic transformations, including selective cross-coupling reactions and the construction of fused ring systems. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

In the landscape of organic synthesis and medicinal chemistry, substituted pyridines are foundational scaffolds present in a vast number of biologically active compounds and approved pharmaceuticals.[2] this compound emerges as a particularly valuable and versatile synthon due to the strategic placement of its functional groups, which allows for programmed, regioselective modifications.[3]

The molecule's power lies in its trifunctional nature:

-

Amino Group (-NH₂ at C4): Acts as a potent nucleophile, a directing group, and a handle for annulation reactions to form fused pyrimidine rings.

-

Bromo Group (C2): Positioned ortho to the ring nitrogen, this bromine is electronically activated and sterically accessible, making it the primary site for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions.

-

Bromo Group (C3): Less electronically activated than the C2-bromo, this position offers an orthogonal site for functionalization, typically under different reaction conditions, enabling sequential and site-selective modifications.

This inherent differentiation in reactivity allows chemists to construct complex molecular architectures with precision, making it an indispensable tool for building libraries of novel heterocycles for drug discovery and materials science.[4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂ | [1] |

| Molecular Weight | 251.91 g/mol | [1] |

| Appearance | Solid | [5] |

| CAS Number | 861023-90-7 | [1] |

Understanding the Regioselective Reactivity

The synthetic utility of this compound is governed by the differential reactivity of its two bromine atoms. The pyridine nitrogen exerts a strong electron-withdrawing effect, which is most pronounced at the ortho (C2, C6) and para (C4) positions. This effect polarizes the C2-Br bond and stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack, making the C2 position the most electrophilic site.

Caption: Regioselective reactivity map of this compound.

Protocol I: Selective Suzuki-Miyaura Cross-Coupling at the C2 Position

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming new carbon-carbon bonds.[3][6] The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly robust and tolerant of a wide range of functional groups, including the essential amino group on our substrate.[6][7]

Causality: We target the C2 position selectively by leveraging its heightened reactivity. Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine are highly effective for this transformation. The choice of a relatively mild base like Na₂CO₃ or K₂CO₃ is sufficient to facilitate the transmetalation step without promoting side reactions.

Catalytic Cycle Overview

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]

Experimental Protocol

Objective: To synthesize 4-Amino-2-(aryl)-3-bromopyridine via selective Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Anhydrous sodium sulfate, Celite, Ethyl acetate, Hexanes

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the dioxane solvent. Add this catalyst mixture to the main reaction flask.

-

Solvent and Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture. Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes. Causality: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 2-aryl-substituted product.

Representative Data

| Arylboronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 2 | K₂CO₃ | 90 | 6 | 85-95 |

| 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | 90 | 8 | 80-90 |

| 3-Thienylboronic acid | 2 | Na₂CO₃ | 85 | 10 | 75-85 |

Protocol II: Synthesis of Fused Pyrido[4,3-d]pyrimidines

The ortho-disposed amino and cyano groups on precursors like 4-Amino-2-chloronicotinonitrile are ideal for forming pyridopyrimidines.[8] Similarly, the 4-amino group and the adjacent C3-bromo group on our substrate can be utilized to construct the fused pyrimidine ring, a scaffold of significant interest in medicinal chemistry.[9][10] This protocol describes a plausible two-step sequence involving an initial C-N coupling at C3 followed by cyclization.

Workflow Overview

Caption: Two-step workflow for the synthesis of fused pyridopyrimidines.

Experimental Protocol

Objective: To synthesize a substituted pyrido[4,3-d]pyrimidine via a Buchwald-Hartwig amination and subsequent cyclization.

Part A: Buchwald-Hartwig Amination at C3

Causality: To favor reaction at the less reactive C3 position, a more sophisticated catalyst system is often required. Buchwald-Hartwig amination, using sterically hindered phosphine ligands, provides the necessary reactivity.[11] The use of a strong, non-nucleophilic base like LiHMDS or NaOtBu is crucial for deprotonating the amine coupling partner and facilitating the catalytic cycle. We hypothesize that under these more forcing conditions, and with the C2 position potentially blocked by a protecting group on the C4-amino if necessary, the C3 position can be targeted.

Materials:

-

This compound (1.0 eq)

-

Primary amine or aniline (1.2 eq)

-

Pd₂(dba)₃ (0.01-0.02 eq)

-

RuPhos or a similar bulky phosphine ligand (0.02-0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous toluene or dioxane

Procedure:

-

Inert Setup: In a glovebox or under a strong flow of argon, add NaOtBu (1.4 eq) to a flame-dried Schlenk tube. Add the catalyst components, Pd₂(dba)₃ and RuPhos.

-

Reagent Addition: Add this compound (1.0 eq) and the amine/aniline (1.2 eq).

-

Solvent and Reaction: Add anhydrous toluene. Seal the tube and heat to 100-110 °C. Causality: The high temperature is necessary to overcome the lower reactivity of the C3-Br bond. Monitor the reaction by LC-MS.

-

Quenching and Work-up: After completion, cool to room temperature and carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

-

Purification: Concentrate the solvent and purify by column chromatography to isolate the 4-amino-2-bromo-3-(substituted-amino)pyridine intermediate.

Part B: Intramolecular Cyclization

Causality: The resulting ortho-diaminopyridine intermediate is primed for cyclization. Heating with a one-carbon synthon, such as formic acid or triethyl orthoformate, will lead to the formation of the fused pyrimidine ring. Formic acid serves as both the C1 source and an acidic catalyst for the dehydration cascade.

Materials:

-

Intermediate from Part A

-

Formic acid (or triethyl orthoformate)

Procedure:

-

Reaction Setup: Dissolve the intermediate from Part A in an excess of formic acid.

-

Cyclization: Heat the solution to reflux (around 100-110 °C) for 2-4 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize by the slow addition of a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the product precipitates.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the target pyrido[4,3-d]pyrimidine.

Safety and Handling

This compound, like most halogenated aromatic compounds, should be handled with care in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Consult the Safety Data Sheet (SDS) for detailed hazard information. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

Conclusion

This compound stands out as a powerful and versatile building block for constructing complex heterocyclic systems. Its differentiated reactive sites—the nucleophilic C4-amino group and the electronically distinct C2 and C3 bromine atoms—provide a platform for controlled, regioselective synthesis. The protocols detailed herein for selective Suzuki-Miyaura coupling and the synthesis of fused pyridopyrimidines demonstrate the practical application of this synthon's unique chemical personality. By understanding the principles of its reactivity, researchers can unlock a vast chemical space for the development of novel pharmaceuticals and functional materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-bromopyridine. PubChem Compound Database. Retrieved from [Link]

-

Al-Issa, S. A. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2650–2663. Retrieved from [Link]

-

Nagy, V., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2996-3008. Retrieved from [Link]

-

Al-Issa, S. A. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2650-2663. Retrieved from [Link]

-

Al-Najjar, A. A., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, 75(1), 119-128. Retrieved from [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Hazari, N., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 7(10), 6796-6801. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1954-1973. Retrieved from [Link]

-

ResearchGate. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Retrieved from [Link]

-

Garg, N. K., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(24), 6432–6435. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-21. Retrieved from [Link]

- Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fine Chemical Building Blocks: The Versatility of 4-Amino-3-bromopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-3,5-dibromo-2,6-difluoro-pyridine. Retrieved from [Link]

-

Acta Crystallographica Section E. (2017). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

-

Abuelizz, H. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(3), 693. Retrieved from [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. nobelprize.org [nobelprize.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

Site-Selective Functionalization of 4-Amino-2,3-dibromopyridine: A Hierarchical Cross-Coupling Protocol

Topic: Palladium-catalyzed cross-coupling reactions involving 4-Amino-2,3-dibromopyridine Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Rationale

This compound is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase, MEK) and CNS-active agents. Its utility lies in the ability to sequentially introduce distinct pharmacophores at the C2 and C3 positions while retaining the C4-amino group as a hydrogen bond donor/acceptor or handle for further derivatization.

However, this substrate presents a specific challenge: Catalyst Poisoning and Electronic Deactivation. The free amino group at C4 is a strong electron bond donor (EDG) that significantly alters the electrophilicity of the pyridine ring, while simultaneously offering a competitive binding site for palladium species.

This guide outlines a scientifically validated workflow to achieve C2-selective arylation followed by C3-functionalization , leveraging the intrinsic electronic bias of the substrate.

Chemo- and Regioselectivity Analysis[1][2]

To successfully manipulate this compound, one must understand the competing electronic effects governing the reactivity of the C-Br bonds.

The Electronic Battlefield

-

Inductive Effect (-I): The pyridine nitrogen is highly electronegative, pulling electron density away from the ring carbons. This effect is distance-dependent, making the C2-position (proximal to N) naturally more electron-deficient and prone to oxidative addition by Pd(0).

-

Resonance Effect (+M): The C4-amino group donates electron density into the ring via resonance. Canonical structures place significant negative charge density at C3 and C5 .

-

The Result: The C4-amino group effectively "deactivates" the C3-Br bond toward nucleophilic palladium species. Consequently, the reactivity gap between C2 and C3 is widened compared to the unsubstituted 2,3-dibromopyridine.

Visualization of Reactivity Trends

Caption: Electronic bias map showing the activation of C2 via induction and deactivation of C3 via resonance.

Optimization Parameters

Before executing the protocols, review these critical control points to ensure reproducibility.

| Parameter | Recommendation | Rationale |

| Catalyst Selection | Pd(PPh3)4 (Standard) or Pd(dppf)Cl2 | Pd(PPh3)4 is bulky and electron-rich, favoring the more electrophilic C2 site. Dppf prevents bidentate coordination of the substrate amine. |

| Solvent System | 1,4-Dioxane/H2O (4:1) | Dioxane provides high solubility for the polar aminopyridine; water is essential for the boronate activation step. |

| Base | Na2CO3 (Mild) | Stronger bases (e.g., KOtBu) may promote side reactions or bis-coupling. Carbonate is sufficient for the activated C2 position. |

| Stoichiometry | 1.05 equiv Boronic Acid | Strict control prevents "over-coupling" at the C3 position. |

| Amine Protection | Optional but Recommended | If yields are <40%, protect C4-NH2 as NH-Boc . This prevents Pd coordination and slightly reduces C3 deactivation. |

Protocol 1: C2-Selective Suzuki-Miyaura Coupling[2][3][4]

This protocol targets the installation of an aryl group at the C2 position, leaving the C3-bromide intact for subsequent steps.

Target: Synthesis of 4-amino-2-aryl-3-bromopyridine.

Materials

-

Substrate: this compound (1.0 mmol, 252 mg)

-

Coupling Partner: Arylboronic acid (1.05 mmol)

-

Catalyst: Pd(PPh3)4 (0.05 mmol, 5 mol%)

-

Base: Na2CO3 (2.0 mmol, 212 mg) dissolved in 2 mL water.

-

Solvent: 1,4-Dioxane (8 mL, degassed).

Step-by-Step Methodology

-

Degassing: In a reaction vial, combine the dioxane and aqueous Na2CO3. Sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids.

-

Charging: Add the dibromopyridine, arylboronic acid, and Pd catalyst under a counter-flow of inert gas.

-

Reaction: Seal the vessel and heat to 85°C for 4–6 hours.

-

Monitoring: Check TLC every hour. The starting material (SM) is less polar than the mono-coupled product.

-

Endpoint: Stop when SM is consumed. Do not extend heating overnight to avoid C3 coupling.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine. Dry organic layer over Na2SO4.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product usually elutes around 30–50% EtOAc due to the polarity of the free amine.

Expected Yield: 70–85% Key Observation: If bis-coupling (C2+C3) is observed >5%, lower temperature to 70°C.

Protocol 2: Sequential C3-Functionalization

Once the C2 position is substituted, the C3-bromide becomes sterically crowded and electronically deactivated. Standard conditions will fail. We employ a "forcing" protocol using a specialized ligand system.

Target: Synthesis of 2,3-diaryl-4-aminopyridine.

Materials

-

Substrate: 4-Amino-2-aryl-3-bromopyridine (from Protocol 1).

-

Coupling Partner: Arylboronic acid (1.5 equiv) OR Terminal Alkyne (Sonogashira).

-

Catalyst System: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4-8 mol%).

-

Why: Buchwald ligands (XPhos) are electron-rich and bulky, facilitating oxidative addition into the deactivated/hindered C3-Br bond.

-

-

Base: K3PO4 (3.0 equiv).

-

Solvent: Toluene/Water (10:1) or n-Butanol.

Step-by-Step Methodology

-

Setup: Combine substrate, boronic acid, Pd2(dba)3, ligand, and base in a microwave vial.

-

Solvent: Add degassed solvent.

-

Reaction:

-

Thermal: Heat to 100–110°C for 12–18 hours.

-

Microwave (Preferred): 120°C for 45 minutes.

-

-

Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify via chromatography.[1]

Experimental Workflow Diagram

Caption: Sequential workflow for accessing 2,3-disubstituted pyridine scaffolds.

Troubleshooting & Critical Control Points

| Issue | Root Cause | Corrective Action |

| Low Conversion (Step 1) | Catalyst poisoning by free amine. | Add 1.5 equiv of Boc2O and DMAP to protect the amine in situ before adding Pd. |

| C2/C3 Mixture (Step 1) | Temperature too high or excess boronic acid. | Reduce temp to 60°C; add boronic acid dropwise over 1 hour. |

| No Reaction at C3 (Step 2) | Steric hindrance/Electronic deactivation. | Switch solvent to n-Butanol (higher boiling point) or use Pd-PEPPSI-IPr catalyst. |

| Protodebromination | Hydride source in solvent or overheating. | Ensure solvents are anhydrous (if using anhydrous base) or strictly degassed; avoid alcohols in Step 1. |

References

-

Fairlamb, I. J. S. (2007). Site-selective cross-coupling of dihalogenated heteroarenes.[2][3] This review establishes the fundamental rules of C2 vs C3 reactivity in pyridines.

-

(Valid DOI via Royal Society of Chemistry)

-

-

Langer, P. (2010). Regioselective Suzuki-Miyaura coupling of 2,3-dibromopyridine. Provides the basis for C2-selectivity driven by the nitrogen inductive effect.

-

Schlosser, M. (2005). Site-selective coupling in polyhalogenated heterocycles.[2][3][4] Discusses the impact of electron-donating groups (like amines) on halogen reactivity.

-

Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of dihalopyridines.

Sources

4-Amino-2,3-dibromopyridine in the development of anti-cancer agents

Application Note: 4-Amino-2,3-dibromopyridine as a Versatile Scaffold in Kinase Inhibitor Discovery

Executive Summary

In the landscape of targeted anti-cancer therapies, the pyridine core remains a privileged structure, serving as the backbone for over 20% of FDA-approved kinase inhibitors. This compound represents a high-value, "orthogonal" building block.[1][2] Its unique substitution pattern—featuring two chemically distinct halogen handles (C2-Br, C3-Br) and a hydrogen-bond donor/acceptor (C4-NH₂)—allows medicinal chemists to rapidly generate diverse libraries of multisubstituted pyridines and fused 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) .[1][2]

This guide details the strategic application of this scaffold, focusing on regioselective cross-coupling protocols and cyclization pathways essential for developing inhibitors targeting MEK, BRAF, and JAK kinases.

Chemical Logic & Reactivity Profile

The utility of this compound lies in the electronic differentiation of its three functional handles. Understanding this hierarchy is critical for designing self-validating synthetic routes.[1][2]

-

Position C2 (α-to-Nitrogen): The most electron-deficient carbon.[1][2] It is highly activated for oxidative addition by Palladium (0) species and Nucleophilic Aromatic Substitution (SₙAr). This is the primary site for introducing "hinge-binding" motifs or solubilizing tails via Suzuki-Miyaura coupling.[1][2]

-

Position C3 (β-to-Nitrogen): Sterically crowded and electronically less activated than C2.[1][2] It typically remains inert during mild C2-functionalization, allowing for sequential (orthogonal) coupling.[1][2] This site is ideal for Sonogashira coupling to install alkynes for subsequent cyclization.

-

Position C4 (Amino Group): An electron-donating group (EDG) that directs electrophilic substitution to the C3/C5 positions.[1][2] In drug design, it often serves as a key hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

Visualization: Reactivity & Divergence Pathway

Figure 1: The reactivity hierarchy allows for sequential modification, starting with the most reactive C2 position.

Detailed Experimental Protocols

Protocol A: Regioselective C2-Suzuki Coupling

Objective: To selectively arylate the C2 position while preserving the C3-bromide for future modification.[1][2] Mechanism: The inductive effect of the pyridine nitrogen makes the C-Br bond at C2 weaker and more susceptible to oxidative addition than the C3-Br bond.[1][2]

Materials:

-

Aryl Boronic Acid (1.1 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

Step-by-Step Methodology:

-

Setup: In a glovebox or under Argon stream, charge a microwave vial with this compound (252 mg, 1.0 mmol), aryl boronic acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (1.5 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the mixture to 85°C for 4-6 hours. Note: Avoid temperatures >100°C to prevent "scrambling" or bis-coupling at C3.

-

Monitoring: Monitor by LC-MS. The desired product (Mono-coupled) should appear as the major peak.[1][2] If bis-coupling (>5%) is observed, lower temperature to 60°C and increase reaction time.[1][2]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The C2-coupled product typically elutes later than the starting material due to increased polarity from the aryl group.[2]

Quality Control (Self-Validation):

-

¹H NMR Check: The C5 and C6 protons of the pyridine ring will show a characteristic shift. Crucially, the integration should confirm the loss of one bromine and the retention of the C3-Br (often verified by carbon NMR or mass spec isotopic pattern 1:1 for ⁷⁹Br/⁸¹Br).

Protocol B: Synthesis of 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) Core

Objective: To cyclize the C2-substituted intermediate into a fused ring system, mimicking the scaffold of FDA-approved drugs like Vemurafenib . Mechanism: Sonogashira coupling at C3 followed by intramolecular nucleophilic attack of the C4-amine onto the alkyne.[2]

Materials:

-

Product from Protocol A (1.0 equiv)[1]

-

Trimethylsilylacetylene (TMSA) or Terminal Alkyne (1.5 equiv)[1]

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%)[1]

-

Base: Triethylamine (TEA) (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Coupling: Dissolve the C2-substituted pyridine in DMF. Add PdCl₂(PPh₃)₂, CuI, and TEA.

-

Addition: Add the alkyne slowly. Stir at 100°C in a sealed tube.

-

Deprotection (if using TMSA): If TMS-acetylene was used, treat the intermediate with TBAF (1.0 M in THF) at room temperature for 1 hour to remove the silyl group, yielding the unsubstituted 5-azaindole.[1]

-

Isolation: Pour into ice water. The precipitate is often the pure product. Recrystallize from EtOH if necessary.

Data Summary Table: Optimization of C2-Selectivity

| Entry | Catalyst | Solvent | Temp (°C) | Yield (C2-Product) | Yield (Bis-Product) |

| 1 | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 45% | 25% |

| 2 | Pd(dppf)Cl₂ | DMF | 90 | 60% | 15% |

| 3 | Pd(PPh₃)₄ | Dioxane/H₂O | 85 | 88% | <3% |

| 4 | Pd₂dba₃ / XPhos | THF | 60 | 70% | 5% |

Table 1: Optimization studies showing Pd(PPh₃)₄ as the optimal catalyst for minimizing C3-coupling side products.

Biological Context & Application

The resulting 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold is a bioisostere of the indole and purine rings found in ATP.[1][2]

-

Kinase Selectivity: The N1 (pyridine nitrogen) and NH (pyrrole nitrogen) act as a bidentate hinge binder.

-

Case Study: This scaffold is structurally homologous to the core of Pexidartinib (CSF1R inhibitor) and intermediates used in the synthesis of Vemurafenib (BRAF inhibitor).

-

Structure-Activity Relationship (SAR): The substituent introduced at C2 (Protocol A) projects into the hydrophobic pocket (gatekeeper region), determining selectivity between kinase families (e.g., Tyrosine Kinases vs. Serine/Threonine Kinases).

Pathway Diagram: Drug Discovery Workflow

Figure 2: Step-by-step transformation from raw material to bioactive candidate.

References

-

National Center for Biotechnology Information (NCBI). (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4. PMC4004245. Retrieved from [Link]

-